N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine
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Overview
Description
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazine ring substituted with a methyl group and a 4-fluorooxolan-3-yl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 4-fluorooxolan-3-yl intermediate: This step involves the reaction of a suitable oxirane with a fluorinating agent under controlled conditions to introduce the fluorine atom.
N-methylation of pyrazine: The pyrazine ring is methylated using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Coupling reaction: The 4-fluorooxolan-3-yl intermediate is then coupled with the N-methylpyrazine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the oxolan ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in chemical biology to study cellular processes and pathways by acting as a molecular probe.
Mechanism of Action
The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazine ring play crucial roles in binding to the active site of the target, leading to modulation of its activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N,3-dimethyl-N-(oxolan-3-yl)benzamide: This compound shares the oxolan-3-yl and fluorine substituents but differs in the core structure, which is a benzamide instead of a pyrazine.
N-(4-fluorooxolan-3-yl)-N-methylpyrimidin-2-amine: Similar to the target compound but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine is unique due to its specific combination of a pyrazine ring with a 4-fluorooxolan-3-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-fluorooxolan-3-yl)-N-methylpyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13(8-6-14-5-7(8)10)9-4-11-2-3-12-9/h2-4,7-8H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQKVYWBSMHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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